2-Formylbenzenesulfonamide
Overview
Description
2-Formylbenzenesulfonamide is an organic compound with the molecular formula C7H7NO3S. It is a versatile compound that finds applications in various fields of research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
2-Formylbenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors . They are structural analogues of p-aminobenzoic acid (PABA), a substrate used in the synthesis of folic acid, which is essential for bacterial DNA synthesis . By mimicking PABA, sulfonamides competitively inhibit the enzyme dihydropteroate synthetase, thereby preventing the production of folic acid and ultimately inhibiting bacterial DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption affects the downstream production of nucleic acids, impacting bacterial growth and proliferation .
Pharmacokinetics
They are primarily excreted unchanged in the urine . These properties influence the bioavailability of sulfonamides, affecting their therapeutic efficacy .
Result of Action
The primary result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth . By disrupting folic acid synthesis, these compounds prevent the production of essential nucleic acids, thereby inhibiting bacterial replication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, resistance can develop through mutation or acquisition of resistance genes, altering the bacterial target site or increasing production of the target enzyme .
Biochemical Analysis
Biochemical Properties
2-Formylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This compound acts as an inhibitor of carbonic anhydrase, thereby affecting the enzyme’s activity. This interaction is crucial for understanding the compound’s potential therapeutic applications, particularly in the treatment of conditions like glaucoma and certain types of cancer .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the growth of certain cancer cells by interfering with their metabolic pathways and inducing apoptosis. Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase, inhibiting its activity. This inhibition leads to a decrease in the production of bicarbonate ions and protons, which are essential for various physiological processes. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of carbonic anhydrase and prolonged effects on cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and reduction of intraocular pressure. At high doses, this compound can cause toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase and other sulfonamide-sensitive enzymes. These interactions can affect metabolic flux and alter the levels of various metabolites. For example, the inhibition of carbonic anhydrase by this compound can lead to changes in the levels of bicarbonate and proton concentrations, impacting cellular pH and metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm and nucleus. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formylbenzenesulfonamide can be synthesized through several methods. One common method involves the chromic acid oxidation of p-toluenesulfonamide . Another method is the Sommelet reaction on 4-chloromethylbenzenesulfonamide . Additionally, the Stephen reduction of 4-cyanobenzenesulfonamide is also used .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing with formic acid and Raney nickel alloy, followed by filtration and purification .
Chemical Reactions Analysis
Types of Reactions: 2-Formylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Raney nickel alloy and formic acid are used for reduction reactions.
Substitution: Various electrophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Substituted benzenesulfonamides.
Scientific Research Applications
2-Formylbenzenesulfonamide has a broad range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: It is explored for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Formylbenzenesulfonamide: A closely related compound with similar chemical properties.
Mafenide: Another sulfonamide derivative used in medical applications.
Uniqueness: 2-Formylbenzenesulfonamide is unique due to its specific structural features and reactivity. Its formyl group and sulfonamide moiety provide distinct chemical properties that make it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-formylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-5H,(H2,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAOQSGFKXOJHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311323 | |
Record name | 2-Formylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887571-09-7 | |
Record name | 2-Formylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887571-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Formylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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